tert-Butyl (1-(2-iodophenyl)cyclopropyl)carbamate
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Overview
Description
tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound features a tert-butyl group, an iodophenyl group, and a cyclopropyl group, making it a unique and interesting molecule for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-iodophenyl)cyclopropylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate (Boc2O). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated products
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted carbamate derivatives
Scientific Research Applications
Chemistry: tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on various biological systems. It can be used to investigate enzyme inhibition and protein interactions .
Medicine: Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery .
Industry: In the industrial sector, tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The iodophenyl group can participate in halogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate
- tert-butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate
- tert-butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate
Comparison: Compared to its brominated, chlorinated, and fluorinated analogs, tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate exhibits unique reactivity due to the presence of the iodine atom. Iodine is a larger and more polarizable halogen, which can enhance the compound’s ability to participate in halogen bonding and other interactions. This makes it a valuable compound for studying halogen effects in chemical and biological systems .
Properties
Molecular Formula |
C14H18INO2 |
---|---|
Molecular Weight |
359.20 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-iodophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18INO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
TTXUJQDOUSYEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2I |
Origin of Product |
United States |
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